molecular formula C14H15N3O B3284262 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 78171-78-5

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B3284262
CAS No.: 78171-78-5
M. Wt: 241.29 g/mol
InChI Key: ZODZCULSMDSVBZ-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a chemical compound based on the tetrahydroquinazoline scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The quinazoline and quinazolinone core is recognized as a privileged structure in drug discovery, known for its diverse pharmacological activities . This specific derivative can be a key intermediate for the synthesis of more complex molecules, enabling the exploration of new therapeutic agents . While research on this exact molecule is ongoing, molecular docking studies of analogous tetrahydroquinazoline compounds have demonstrated high binding affinity toward essential bacterial enzymes, such as dihydrofolate reductase (DHFR), suggesting a promising scaffold for the development of novel antitubercular agents . Furthermore, the tetrahydroquinazoline structure has been investigated for its inhibitory activity against enzymes like β-glucosidase, indicating potential applications in researching treatments for diseases such as diabetes . More broadly, quinazolinone derivatives have been extensively studied and reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODZCULSMDSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family and exhibits potential therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting relevant data tables.

The molecular formula of this compound is C14H15N3O, with a molecular weight of approximately 241.29 g/mol. Its melting point is reported to be between 234-236 °C when dissolved in acetonitrile .

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinazolines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed notable antibacterial activity against various pathogens including Escherichia coli, Candida albicans, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were evaluated using standard microdilution methods.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)Activity
10aE. coli15Excellent
10aC. albicans20Good
10aP. aeruginosa25Moderate
3aC. albicans30Sufficient

The results indicate that the presence of specific substituents on the phenyl ring can enhance antimicrobial efficacy .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In a study on sulfonamide derivatives with a heterocyclic periphery, certain modifications of tetrahydroquinazolines demonstrated promising antiviral activity against viruses such as human parainfluenza virus (HPIV) and enteroviruses.

Table 2: Antiviral Activity

CompoundVirusIC50 (µM)Selectivity Index (SI)
Compound AHPIV22.0 ± 2.640.3
Compound BEMCV18.3 ± 2.019.6

These findings suggest that modifications in the chemical structure significantly influence antiviral potency .

Anticancer Activity

In addition to antimicrobial and antiviral effects, tetrahydroquinazolines have shown potential in cancer treatment. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A specific study focused on the anticancer activity of a related compound demonstrated that it inhibited the growth of human cancer cell lines with IC50 values in the micromolar range. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth factors.
  • Antimicrobial Properties : Research shows that it possesses antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics.

Neuropharmacology

This compound has been studied for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Materials Science

Due to its unique structural features, this compound is being explored for applications in organic electronics and as a potential precursor for synthesizing novel polymers with enhanced electrical properties.

Biochemistry

In biochemical research, this compound serves as a building block for synthesizing various heterocyclic compounds. Its derivatives are being evaluated for enzyme inhibition and receptor binding studies.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study BNeuroprotective EffectsShowed reduction in neuronal cell death in models of oxidative stress .
Study CAntimicrobial TestingExhibited activity against Gram-positive bacteria with minimum inhibitory concentrations comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

a. 6-Benzenesulfonyl-2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (37a)
  • Molecular Formula : C₂₀H₁₉N₂O₃S
  • Molecular Weight : 367.45 g/mol
  • Key Data : Synthesized via cyclopropane ring-opening reactions, this derivative has a benzenesulfonyl group at position 4. It exhibits a high melting point (>250°C) and distinct IR peaks at 1637 cm⁻¹ (C=O) and 1316 cm⁻¹ (S=O) .
b. 6-Ethyl-2-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (42b)
  • Molecular Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.33 g/mol
  • Key Data : Features an ethyl group at position 5. NMR data (δ = 1.02 ppm for ethyl CH₃) and a melting point of 221°C highlight its lipophilic character .
  • Comparison: The ethyl substituent increases hydrophobicity, which may improve membrane permeability in biological systems compared to the polar amino group in the target compound.
c. 6-n-Butyloxycarbonyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IV.312)
  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • Key Data : Synthesized as a precursor to thymidylate synthase inhibitors, this derivative includes a bulky butyloxycarbonyl group at position 6 .
  • Comparison : The bulky substituent likely reduces planarity, affecting binding interactions in enzyme active sites.

Variations at Position 2 and 3

a. 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one
  • Molecular Formula : C₈H₉ClN₂O
  • Molecular Weight : 184.62 g/mol
  • Key Data: Replaces the amino group with chlorine, resulting in a simpler structure with lower molecular weight. Solubility and stability data emphasize its utility as a synthetic intermediate .
  • Comparison: The electron-withdrawing chlorine atom increases reactivity in nucleophilic substitution reactions compared to the amino group.
b. 2-Morpholino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.29 g/mol
  • Key Data: Substituted with a morpholino group at position 2, this derivative is explored for its solubility and pharmacokinetic properties .

Functional Group Modifications

a. 6-Amino-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 178.20 g/mol
  • Key Data: Features an additional amino group at position 6. This compound is noted for its hydrogen-bonding capacity .
  • Comparison: The dual amino groups may enhance interactions with biological targets but could reduce metabolic stability.

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one?

The synthesis typically involves cyclization reactions of precursor amines and carbonyl-containing reagents. A common approach is the condensation of substituted aldehydes with thiourea or urea derivatives under acidic or basic conditions. For example, similar quinazolinones are synthesized via reactions involving 4-chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation or cyclization steps to form the tetrahydroquinazolinone core . Researchers should optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols for handling quinazolinone derivatives include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H333) .
  • Storage: In airtight containers away from light and moisture.
  • Waste Disposal: Follow institutional guidelines for organic waste. Refer to safety data sheets (SDS) for specific hazards (e.g., H303, H313) .

Q. What purification techniques are recommended for this compound?

Common methods include:

  • Recrystallization: Use solvents like ethanol or ethyl acetate.
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • HPLC: For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases. Monitor purity via TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Adopt a Design of Experiments (DoE) approach to systematically vary parameters:

VariableRange TestedImpact on Yield
Catalyst (e.g., p-TsOH)0.1–1.0 equiv.Higher catalyst loads accelerate cyclization but may increase side products.
Temperature80–120°CElevated temperatures improve reaction rates but risk decomposition.
SolventEthanol vs. DMFPolar aprotic solvents (DMF) may enhance solubility of intermediates .
Post-optimization, yields for similar derivatives have reached 35–50% under reflux conditions .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

Contradictions often arise from variations in:

  • Assay Conditions: Differences in cell lines, incubation times, or concentration ranges.
  • Compound Purity: Validate purity via HPLC (>95%) and characterize impurities using LC-MS.
  • Structural Confirmation: Use 1^1H NMR and X-ray crystallography to verify regiochemistry. For example, a derivative with a trifluoromethyl group showed altered bioactivity due to positional isomerism . Cross-validate findings with independent assays (e.g., enzymatic vs. cell-based) .

Q. How can spectroscopic data (e.g., NMR) confirm the structure of this compound?

Key 1^1H NMR peaks for quinazolinone derivatives include:

δ (ppm)Assignment
12.19Broad singlet (NH group)
7.91–7.48Aromatic protons (phenyl ring)
4.97–3.86Methylene/methoxy groups
Compare with literature data (e.g., 5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives) to confirm substituent positions .

Q. What computational methods predict the reactivity of derivatives for structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

  • Experimental Setup: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Analytical Methods: Monitor degradation via UV-Vis spectroscopy (λ~250–300 nm for quinazolinones) and quantify using HPLC.
  • Kinetic Analysis: Apply first-order kinetics to determine half-life (t1/2t_{1/2}) and identify degradation products via LC-MS .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?

  • In Vitro Assays: Use ADP-Glo™ kinase assays to measure IC50_{50} values against target kinases (e.g., EGFR).
  • Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays.
  • Selectivity Screening: Profile against a kinase panel (e.g., 100+ kinases) to assess off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.